"physicochemical properties of 2-(4-benzylpiperazin-1-yl)acetonitrile"
"physicochemical properties of 2-(4-benzylpiperazin-1-yl)acetonitrile"
A Technical Guide to 2-(4-benzylpiperazin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-benzylpiperazin-1-yl)acetonitrile is a heterocyclic organic compound featuring a central piperazine ring substituted with a benzyl group at one nitrogen and an acetonitrile group at the other. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents due to its ability to improve aqueous solubility and bioavailability.[1] The benzyl and acetonitrile groups contribute to the molecule's lipophilicity and potential for specific intermolecular interactions. This document provides a comprehensive overview of the known physicochemical properties, theoretical synthesis and analysis protocols, and relevant biological context for this compound.
Physicochemical Properties
The properties of 2-(4-benzylpiperazin-1-yl)acetonitrile have been primarily determined through computational methods. Experimental data for properties such as melting point, boiling point, and pKa are not widely available in published literature. A summary of its key identifiers and computed characteristics is presented below.
Table 1: Physicochemical Data for 2-(4-benzylpiperazin-1-yl)acetonitrile
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 92042-93-8 | [2] |
| Molecular Formula | C₁₃H₁₇N₃ | [2][3] |
| Molecular Weight | 215.29 g/mol | [2] |
| InChIKey | ATUPEPBRQNHPDY-UHFFFAOYSA-N | [3] |
| Computed Properties | ||
| XlogP | 1.6 | [3] |
| Topological Polar Surface Area (TPSA) | 39.06 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [3] (Typo in source, should be 0) |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Monoisotopic Mass | 215.14224 Da | [3] |
| General Properties | ||
| Physical Form | Solid | (Inferred)[5] |
| Storage Conditions | Store at -20°C or under refrigeration (4°C) | [2][4] |
Experimental Protocols
While specific validated protocols for 2-(4-benzylpiperazin-1-yl)acetonitrile are not detailed in the available literature, the following sections describe standard methodologies for its synthesis and analysis based on established procedures for analogous piperazine derivatives.[1][6]
Synthesis Protocol: N-Alkylation of 1-Benzylpiperazine
The synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile can be achieved via a standard nucleophilic substitution reaction. This involves the alkylation of 1-benzylpiperazine with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.
Reagents and Materials:
-
1-Benzylpiperazine
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (anhydrous)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-benzylpiperazine (1.0 eq) in anhydrous acetonitrile, add a fine powder of anhydrous potassium carbonate (2.0-3.0 eq) as a base.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.[6]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-(4-benzylpiperazin-1-yl)acetonitrile.
Analytical Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds. A reverse-phase HPLC method is suitable for this molecule.[7][8]
Instrumentation and Conditions:
-
HPLC System: A standard UHPLC or HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7][9]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer (pH 2-3).[7][9]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[8][9]
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: 210 nm or 254 nm, where the benzyl chromophore absorbs.[9]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[9]
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Workflow Visualizations
The following diagrams illustrate the logical flow for the synthesis and analysis of 2-(4-benzylpiperazin-1-yl)acetonitrile.
Biological Context
While no specific biological activity or signaling pathway has been published for 2-(4-benzylpiperazin-1-yl)acetonitrile itself, its structural relative, 1-benzylpiperazine (BZP), is known to be a central nervous system stimulant.[10] BZP acts by stimulating the release of dopamine and serotonin and inhibiting their reuptake.[10] Furthermore, numerous piperazine derivatives have been investigated for a vast range of therapeutic applications, including as anticancer, anti-anxiety, and antihypertensive agents.[1] Specifically, compounds containing a 1-benzylpiperidine motif (a closely related structure) have been explored as ligands for sigma receptors, which are targets for treating neurological disorders.[11][12] The structural components of 2-(4-benzylpiperazin-1-yl)acetonitrile suggest it may have been synthesized as part of a medicinal chemistry program exploring novel CNS agents or other therapeutic targets. Further biological evaluation is required to determine its specific pharmacological profile.
References
- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Benzylpiperazin-1-yl)acetonitrile, CAS [[92042-93-8]] | BIOZOL [biozol.de]
- 3. PubChemLite - 2-(4-benzylpiperazin-1-yl)acetonitrile (C13H17N3) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. (S)-2-(4-benzylpiperazin-2-yl)acetonitrile 95% | CAS: 2740593-12-6 | AChemBlock [achemblock.com]
- 6. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. qascf.com [qascf.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jchr.org [jchr.org]
- 11. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
